Cas no 2229215-08-9 (1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine)

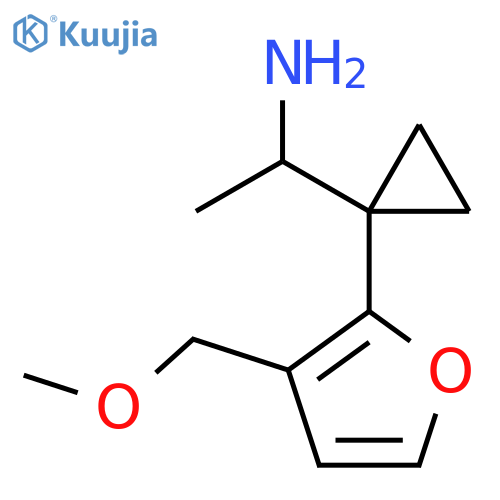

2229215-08-9 structure

商品名:1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine

1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine

- EN300-1773560

- 1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine

- 2229215-08-9

-

- インチ: 1S/C11H17NO2/c1-8(12)11(4-5-11)10-9(7-13-2)3-6-14-10/h3,6,8H,4-5,7,12H2,1-2H3

- InChIKey: UBBYGEJEHHSRIO-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(COC)=C1C1(C(C)N)CC1

計算された属性

- せいみつぶんしりょう: 195.125928785g/mol

- どういたいしつりょう: 195.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 48.4Ų

1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1773560-0.05g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 0.05g |

$1880.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-10.0g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 10g |

$9627.0 | 2023-06-03 | ||

| Enamine | EN300-1773560-0.25g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 0.25g |

$2059.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-0.5g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 0.5g |

$2149.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-5.0g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 5g |

$6492.0 | 2023-06-03 | ||

| Enamine | EN300-1773560-5g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 5g |

$6492.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-1.0g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 1g |

$2239.0 | 2023-06-03 | ||

| Enamine | EN300-1773560-1g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 1g |

$2239.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-2.5g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 2.5g |

$4388.0 | 2023-09-20 | ||

| Enamine | EN300-1773560-0.1g |

1-{1-[3-(methoxymethyl)furan-2-yl]cyclopropyl}ethan-1-amine |

2229215-08-9 | 0.1g |

$1970.0 | 2023-09-20 |

1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2229215-08-9 (1-{1-3-(methoxymethyl)furan-2-ylcyclopropyl}ethan-1-amine) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 55290-64-7(Dimethipin)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬